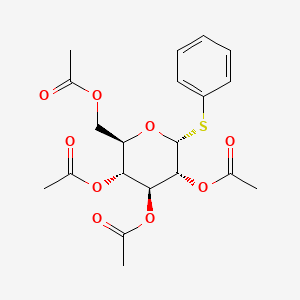

(2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triyl triacetate

Beschreibung

The compound (2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triyl triacetate is a highly functionalized carbohydrate derivative characterized by a tetrahydropyran core with three acetylated hydroxyl groups, an acetoxymethyl substituent at C2, and a phenylthio (-SPh) group at C4. This structure confers unique chemical and biological properties, making it a candidate for therapeutic applications, particularly in glycosidase inhibition or prodrug design. Its synthesis typically involves nucleophilic substitution or coupling reactions, as seen in structurally related compounds .

Eigenschaften

IUPAC Name |

[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-phenylsulfanyloxan-2-yl]methyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O9S/c1-11(21)25-10-16-17(26-12(2)22)18(27-13(3)23)19(28-14(4)24)20(29-16)30-15-8-6-5-7-9-15/h5-9,16-20H,10H2,1-4H3/t16-,17-,18+,19-,20-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCKOUAWEMPKIAT-OUUBHVDSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)SC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)SC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O9S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Starting Material Preparation

Mannose or its derivatives are commonly acetylated using acetic anhydride in pyridine to yield peracetylated intermediates. For example, 1,2,3,4,6-penta-O-acetyl-α-D-mannopyranose serves as a precursor, with the anomeric hydroxyl group activated for substitution.

Anomeric Activation

The anomeric acetate is converted to a better leaving group, such as bromide, using HBr in acetic acid. This generates a glycosyl bromide intermediate, which is highly reactive toward nucleophiles.

Thiophenol Substitution

Thiophenol, deprotonated by a mild base (e.g., K₂CO₃ or Et₃N), attacks the anomeric carbon of the activated sugar. The reaction typically proceeds in anhydrous dichloromethane or chloroform at 0–25°C, yielding the thioglycoside with retention of configuration due to neighboring group participation by the C2 acetyl group.

Example Conditions

| Parameter | Value |

|---|---|

| Solvent | Anhydrous CH₂Cl₂ |

| Base | Triethylamine (2.5 equiv) |

| Temperature | 0°C → room temperature |

| Reaction Time | 12–24 hours |

| Yield | 65–78% |

Stereochemical Control and Mechanistic Insights

The α-configuration at the anomeric center is secured through stereoelectronic effects. The C2 acetyl group participates in the transition state, stabilizing the oxocarbenium ion and directing thiophenol attack from the β-face, resulting in α-thioglycoside formation.

Key Evidence

-

Optical Rotation : Reported values ([α]D²⁴ = –40° to –55° in CHCl₃) align with α-configuration.

-

X-ray Crystallography : Analogous structures confirm the 2R,3R,4S,5R,6R configuration.

Alternative Approaches

Direct Thioglycosylation

A one-pot method avoids isolating the glycosyl bromide by generating it in situ. HBr gas is bubbled through a solution of peracetylated mannose in CH₂Cl₂, followed by immediate addition of thiophenol and base. This reduces handling of unstable intermediates but requires strict moisture control.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Data

| ¹H NMR (300 MHz, C₆D₆) | δ 7.03–7.37 (m, 5H, Ph), 5.44–5.23 (m, 2H, H-3, H-4), 4.92–4.49 (m, H-5, H-6), 2.10–1.98 (s, 12H, OAc).

| ¹³C NMR | δ 170.1–169.3 (CO), 86.5 (C-1), 72.4–70.2 (C-2–C-5), 62.1 (C-6), 20.8–20.3 (CH₃).

| HR-MS | m/z calculated for C₂₀H₂₄O₉S [M+Na]⁺: 463.1087; found: 463.1083.

Challenges and Optimization

Competing Side Reactions

Scalability Limitations

Explosive hazards associated with diazidation (in related compounds) restrict batch sizes to ≤150 mg. For the target compound, scaling beyond 10 g requires specialized equipment due to thiophenol’s toxicity.

Comparative Analysis of Analogous Syntheses

Modifying the arylthio group (e.g., 4-methoxy, 4-bromo) follows analogous protocols:

| Substituent | Yield (%) | m.p. (°C) | [α]D²⁴ |

|---|---|---|---|

| Phenylthio | 72 | 129–130 | –40 |

| 4-Bromophenyl | 68 | 161–162 | –49 |

| 4-Iodophenyl | 65 | 176–178 | –47 |

Analyse Chemischer Reaktionen

Types of Reactions

(2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triyl triacetate undergoes various chemical reactions, including:

Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The acetyl groups can be reduced to hydroxyl groups.

Substitution: The acetyl groups can be substituted with other protective groups or functional groups.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used for oxidation reactions.

Reduction: Lithium aluminum hydride or sodium borohydride can be used for reduction reactions.

Substitution: Acetic anhydride and pyridine are commonly used for acetylation, while bases like sodium hydride are used for thiophenylation.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Deacetylated glucose derivatives.

Substitution: Various glycoside derivatives with different protective groups.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects. Its structure suggests it may interact with biological targets relevant to drug development.

- Anti-inflammatory Activity : Preliminary studies indicate that derivatives of this compound may exhibit anti-inflammatory properties. For instance, related compounds have shown promise as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes .

Synthesis and Structural Studies

Research into the synthesis of this compound has revealed effective methods for its preparation. The synthesis typically involves multi-step reactions that utilize readily available reagents.

- Synthesis Techniques : The compound can be synthesized through a two-stage protocol involving simple transformations. Characterization techniques such as NMR and mass spectrometry are employed to confirm its structure .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the interaction of this compound with various biological targets.

- Binding Affinity : Computational studies suggest that the compound may bind effectively to specific receptors or enzymes, indicating its potential utility in drug design .

Wirkmechanismus

The mechanism of action of (2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triyl triacetate involves its interaction with enzymes and proteins involved in glycan synthesis and degradation. The thiophenyl group can mimic natural glycosidic linkages, allowing the compound to act as a substrate or inhibitor for glycosidases and glycosyltransferases. This interaction helps in studying the enzymatic processes and developing inhibitors for therapeutic purposes.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Electron-Withdrawing Groups: The pyridin-4-yloxy substituent (11a) reduces yield (27%) compared to phenoxy analogs, likely due to steric or electronic hindrance .

- Bulkier Substituents : Thiadiazolylthio (4l) and pyrazolopyrimidine-triazole (9e) derivatives exhibit higher yields (78.5–95%), suggesting improved stability or reactivity in coupling reactions .

- Thermal Stability : Melting points vary significantly, with thiadiazolylthio derivatives (4l) showing higher thermal stability (178–180°C) than allyloxy analogs (87–90°C) .

Q & A

Basic Research Questions

Q. What critical handling precautions are required for safe laboratory use of this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use chemically resistant gloves (e.g., nitrile), lab coats, and safety goggles. Ensure gloves are inspected before use and removed using proper techniques to avoid contamination .

- Respiratory Protection : For minor exposure, use NIOSH-approved P95 respirators; for higher exposure (e.g., dust/aerosol generation), use OV/AG/P99 respirators .

- Ventilation : Work in a fume hood to prevent inhalation of particulates or vapors .

- Storage : Store at 2–8°C in inert conditions, away from ignition sources .

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for ≥15 minutes with water. Seek medical attention for ingestion or persistent symptoms .

Q. What synthetic routes are commonly employed to prepare this compound?

- Methodological Answer :

- Core Strategy : The compound is synthesized via regioselective functionalization of a pyranose core. For example:

Protection/Deprotection : Acetyl groups are introduced using acetic anhydride in pyridine to protect hydroxyl groups .

Thiolation : Phenylthio groups are added via nucleophilic substitution (e.g., using thiophenol and a Lewis acid catalyst) .

- Key Reaction Conditions : Reactions are typically conducted under anhydrous conditions in solvents like THF or DCM. Catalysts like BF₃·Et₂O may be used for stereochemical control .

Q. What analytical techniques are used to confirm the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms stereochemistry and functional groups (e.g., acetyl peaks at δ ~2.0–2.2 ppm) .

- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+Na]⁺ peak at m/z 388.37) .

- Melting Point Analysis : Determines purity (reported range: 87–90°C) .

Advanced Research Questions

Q. How can synthesis yield be optimized for this compound?

- Methodological Answer :

- Catalyst Selection : Trimethylphosphine in THF improves reaction efficiency (e.g., 87% yield in glycosylation reactions) .

- Temperature Control : Reactions at 0°C followed by gradual warming to room temperature minimize side products .

- Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol .

Q. How is the biological activity of this compound evaluated in preclinical studies?

- Methodological Answer :

- Anticancer Assays : Test against cell lines (e.g., MDA-MB-231, MCF-7) using MTT assays. IC₅₀ values are calculated (e.g., 15.3 µM for MCF-7 inhibition) .

- Antiviral Screening : Assess inhibition of viral replication (e.g., influenza A) in MDCK cells via plaque reduction assays .

- Structural Modifications : Introduce substituents (e.g., fluorophenoxy groups) to enhance activity and study SAR .

Q. How can contradictory data in toxicity or stability studies be resolved?

- Methodological Answer :

- Stability Testing : Conduct accelerated degradation studies under varying pH, temperature, and light conditions. Monitor decomposition via HPLC .

- Ecotoxicology : Address data gaps (e.g., bioaccumulation potential) using Daphnia magna or algae growth inhibition tests .

- Hazard Reassessment : Cross-validate GHS classifications (e.g., H302 for oral toxicity) using OECD guideline assays (e.g., Acute Oral Toxicity Test 423) .

Q. What strategies are effective for designing analogs with improved pharmacological properties?

- Methodological Answer :

- Functional Group Replacement : Substitute the phenylthio group with pyridyl or triazole moieties to enhance solubility and target affinity .

- Prodrug Development : Mask hydroxyl groups with labile esters (e.g., acetyl to pivaloyl) to improve bioavailability .

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions with targets like cholinesterases or viral neuraminidases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.